molecular formula C12H14N2O2S B12904991 Methoxybrassitin CAS No. 113900-63-3

Methoxybrassitin

Cat. No.: B12904991
CAS No.: 113900-63-3
M. Wt: 250.32 g/mol
InChI Key: BHXCFNZULGNWRA-UHFFFAOYSA-N
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Description

Methoxybrassitin is an organic compound belonging to the class of 3-alkylindoles. It is characterized by the presence of an indole moiety with an alkyl chain at the 3-position. The IUPAC name for this compound is S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate . This compound has been detected in various foods, including brassicas and cauliflowers .

Preparation Methods

Methoxybrassitin can be synthesized through various synthetic routes. One common method involves the reaction of 1-methoxyindole with methyl isothiocyanate under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Methoxybrassitin undergoes several types of chemical reactions, including:

Scientific Research Applications

Methoxybrassitin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methoxybrassitin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in plant defense responses. The compound may also interact with cellular receptors, leading to the activation of signaling pathways that enhance the plant’s resistance to pathogens .

Comparison with Similar Compounds

Methoxybrassitin can be compared with other similar compounds, such as:

Properties

CAS No.

113900-63-3

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate

InChI

InChI=1S/C12H14N2O2S/c1-16-14-8-9(7-13-12(15)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

BHXCFNZULGNWRA-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CNC(=O)SC

melting_point

94 - 96 °C

physical_description

Solid

Origin of Product

United States

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